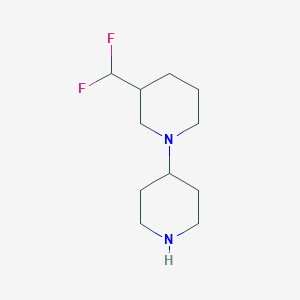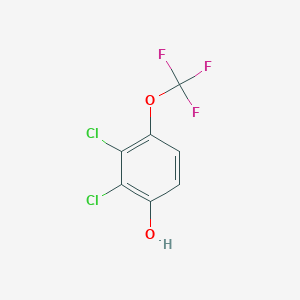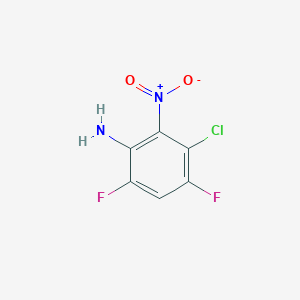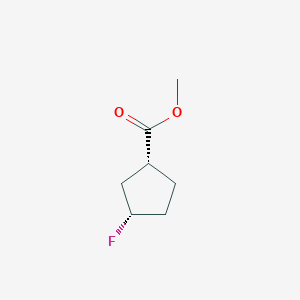
3-(Difluoromethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,4’-bipiperidine typically involves the introduction of the difluoromethyl group into a bipiperidine scaffold. One common method is the difluoromethylation of a suitable precursor using difluoromethylation reagents. For example, the reaction of a bipiperidine derivative with a difluorocarbene source under appropriate conditions can yield the desired compound .
Industrial Production Methods
Industrial production of 3-(Difluoromethyl)-1,4’-bipiperidine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized bipiperidine derivatives .
科学的研究の応用
3-(Difluoromethyl)-1,4’-bipiperidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Difluoromethyl)-1,4’-bipiperidine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)-1,4’-bipiperidine: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to different physicochemical properties and biological activities.
3-(Fluoromethyl)-1,4’-bipiperidine: Contains a single fluorine atom in the methyl group, resulting in distinct reactivity and applications.
Uniqueness
3-(Difluoromethyl)-1,4’-bipiperidine is unique due to the presence of the difluoromethyl group, which imparts specific properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in various fields of research and industry .
特性
分子式 |
C11H20F2N2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)9-2-1-7-15(8-9)10-3-5-14-6-4-10/h9-11,14H,1-8H2 |
InChIキー |
BRRHOYYZCXVRPM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2CCNCC2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)


![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)






![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)

